molecular formula C24H30N4O4 B11366510 2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11366510
M. Wt: 438.5 g/mol
InChI Key: DTJZIYFUNNCHEU-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group. The final step involves the coupling of the methoxyphenoxy group to the benzodiazole-morpholine intermediate, typically using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The benzodiazole core can be reduced to a dihydrobenzodiazole under hydrogenation conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzodiazole core would yield a dihydrobenzodiazole derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the methoxyphenoxy group can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its benzodiazole core, morpholine ring, and methoxyphenoxy group work synergistically to enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C24H30N4O4/c1-3-10-28-20-9-8-18(15-19(20)26-23(28)16-27-11-13-31-14-12-27)25-24(29)17-32-22-7-5-4-6-21(22)30-2/h4-9,15H,3,10-14,16-17H2,1-2H3,(H,25,29)

InChI Key

DTJZIYFUNNCHEU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCOCC4

Origin of Product

United States

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